3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate
Overview
Description
3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate is a complex organic compound with the molecular formula C19H25BO4 and a molar mass of 328.21 g/mol . This compound is characterized by the presence of a cyclohexenol ring, a dioxaborolane group, and a benzoate ester. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate typically involves the reaction of 3-cyclohexen-1-ol with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine . The product is then purified through standard techniques such as column chromatography.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: It can undergo nucleophilic substitution reactions, where the dioxaborolane group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies. The benzoate ester can undergo hydrolysis to release the active cyclohexenol moiety, which can then participate in further chemical reactions .
Comparison with Similar Compounds
Similar compounds to 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate include:
3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl): Lacks the benzoate ester group.
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid: Contains a carboxylic acid group instead of the cyclohexenol ring.
Cyclohexen-1-ol derivatives: Various derivatives with different substituents on the cyclohexenol ring.
The uniqueness of this compound lies in its combination of functional groups, which allows for diverse chemical reactivity and applications in multiple fields.
Properties
IUPAC Name |
[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-en-1-yl] benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BO4/c1-18(2)19(3,4)24-20(23-18)15-10-12-16(13-11-15)22-17(21)14-8-6-5-7-9-14/h5-10,16H,11-13H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTESOIPVWJPSCM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101136100 | |
Record name | 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2121513-44-6 | |
Record name | 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Cyclohexen-1-ol, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-, 1-benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101136100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.